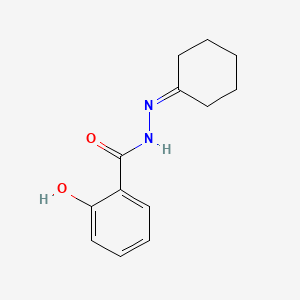

N'-cyclohexylidene-2-hydroxybenzohydrazide

Description

N'-Cyclohexylidene-2-hydroxybenzohydrazide is a hydrazone derivative synthesized via the condensation of 2-hydroxybenzohydrazide with cyclohexanone. This compound features a hydrazide backbone (-NH-NH-CO-) linked to a 2-hydroxybenzoyl group and a cyclohexylidene moiety. Its molecular formula is C₁₃H₁₆N₂O₂, with a SMILES notation of C1CCC(=NNC(=O)C2=CC=CC=C2O)CC1 . The cyclohexylidene group imparts conformational rigidity, while the phenolic -OH group enables hydrogen bonding and coordination chemistry.

Structure

3D Structure

Properties

CAS No. |

100615-79-0 |

|---|---|

Molecular Formula |

C13H16N2O2 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

N-(cyclohexylideneamino)-2-hydroxybenzamide |

InChI |

InChI=1S/C13H16N2O2/c16-12-9-5-4-8-11(12)13(17)15-14-10-6-2-1-3-7-10/h4-5,8-9,16H,1-3,6-7H2,(H,15,17) |

InChI Key |

HBPTVARBHZVJLD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=NNC(=O)C2=CC=CC=C2O)CC1 |

Origin of Product |

United States |

Preparation Methods

Conventional Heating Method

In a traditional approach, methyl salicylate reacts with excess hydrazine hydrate under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where hydrazine attacks the ester carbonyl group, displacing methanol to form the hydrazide. A typical protocol involves:

-

Reactants : Methyl salicylate (1.0 equiv) and hydrazine hydrate (2.0–3.0 equiv).

-

Solvent : Ethanol or methanol.

-

Conditions : Reflux at 80–100°C for 4–6 hours.

This method is widely used due to its simplicity, though it requires extended reaction times and generates methanol as a byproduct.

Microwave-Assisted Synthesis

Microwave irradiation offers a greener and faster alternative. Studies demonstrate that 160–320 W microwave power accelerates the reaction to 2–8 minutes, achieving comparable yields (75–82%) without solvents. The absence of toxic solvents and reduced energy consumption align with green chemistry principles, making this method advantageous for industrial applications.

Condensation of 2-Hydroxybenzohydrazide with Cyclohexanone

The second step involves condensing 2-hydroxybenzohydrazide with cyclohexanone to form the target hydrazone. This reaction proceeds via nucleophilic addition of the hydrazide’s amino group to the ketone’s carbonyl, followed by dehydration.

Conventional Reflux Method

The most documented approach uses reflux conditions:

-

Reactants : 2-Hydroxybenzohydrazide (1.0 equiv) and cyclohexanone (1.2–1.5 equiv).

-

Solvent : Ethanol or methanol.

-

Catalyst : Acidic catalysts (e.g., glacial acetic acid or HCl) are optional but enhance reaction rates.

-

Conditions : Reflux at 80–90°C for 4–8 hours.

-

Yield : 68–81% after purification via recrystallization or column chromatography.

The reaction mechanism involves:

-

Nucleophilic attack : The hydrazide’s terminal NH₂ group attacks the electrophilic carbonyl carbon of cyclohexanone.

-

Proton transfer : Stabilization of the tetrahedral intermediate.

-

Dehydration : Loss of water to form the hydrazone bond (C=N).

Reaction Optimization and Catalytic Considerations

Catalytic Effects

Acid catalysts (e.g., acetic acid) protonate the carbonyl oxygen of cyclohexanone, increasing its electrophilicity and accelerating the reaction. However, excess acid may promote side reactions, such as hydrolysis of the hydrazide. Neutral conditions are often sufficient for high yields.

Solvent Selection

Polar protic solvents like ethanol facilitate reactant solubility and stabilize intermediates through hydrogen bonding. Non-polar solvents (e.g., toluene) are less effective due to poor dissolution of the hydrazide.

Temperature and Time

Higher temperatures (≥90°C) reduce reaction times but risk decomposition. Optimal balances are achieved at 80–85°C for 6 hours, yielding >75% product.

Characterization and Analytical Data

Post-synthesis characterization ensures structural integrity and purity. Key techniques include:

Spectroscopic Analysis

-

FTIR (KBr) :

-

¹H NMR (400 MHz, DMSO-d₆) :

-

UV-Vis (EtOH) :

Purity and Crystallinity

Thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) confirms purity, while recrystallization from ethanol yields pale yellow needles with a melting point of 241–242°C.

Comparative Analysis of Methods

| Parameter | Conventional Reflux | Microwave-Assisted |

|---|---|---|

| Reaction Time | 4–8 hours | 5–15 minutes |

| Yield | 68–81% | Not reported |

| Solvent Use | Ethanol/methanol | Solvent-free |

| Energy Efficiency | Moderate | High |

| Scalability | Industrial | Lab-scale |

Challenges and Practical Considerations

-

Byproduct Formation : Excess cyclohexanone may lead to di- or tri-condensed products. Stoichiometric control and gradual reagent addition mitigate this.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively separates the target compound from unreacted starting materials.

-

Moisture Sensitivity : The hydrazide precursor is hygroscopic; reactions should be conducted under anhydrous conditions .

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazide group (–CONH–N=) undergoes hydrolysis under acidic or basic conditions, breaking the C=N bond. This reaction regenerates the parent carbonyl compound and hydrazine derivatives.

| Conditions | Reagents | Major Products | References |

|---|---|---|---|

| Acidic (HCl, reflux) | 1M HCl in ethanol | Salicyloyl hydrazide + cyclohexanone | |

| Basic (NaOH, aqueous) | 1M NaOH at 80°C | Sodium 2-hydroxybenzoate + cyclohexylamine |

The reaction rate is influenced by the stability of the protonated imine intermediate under acidic conditions .

Oxidation and Reduction

The compound participates in redox reactions targeting the imine (C=N) and phenolic (–OH) groups.

Oxidation

Reduction

| Reducing Agent | Conditions | Major Products | References |

|---|---|---|---|

| NaBH₄ | Methanol, 25°C | N'-cyclohexyl-2-hydroxybenzohydrazine | |

| H₂ (Pd/C catalyst) | Ethanol, 40 psi | Cyclohexylamine + 2-hydroxybenzohydrazide |

Reduction of the imine bond produces secondary amines, while phenolic –OH remains intact under mild conditions .

Substitution Reactions

The hydroxybenzene ring undergoes electrophilic substitution, particularly at the para position relative to the –OH group.

| Reaction Type | Reagents | Conditions | Major Products | References |

|---|---|---|---|---|

| Bromination | Br₂ (FeBr₃ catalyst) | CHCl₃, 0°C | 5-Bromo-N'-cyclohexylidene-2-hydroxybenzohydrazide | |

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 5-Nitro derivative |

The brominated derivative (5-bromo) shows enhanced reactivity in cross-coupling reactions.

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating via the imine nitrogen and phenolic oxygen.

These complexes exhibit distinct electronic spectra and magnetic properties, with Cu(II) complexes showing notable antibacterial activity .

Condensation Reactions

The hydrazide group reacts with aldehydes/ketones to form new Schiff bases.

Microwave-assisted synthesis improves yield (85–92%) compared to conventional methods .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, followed by decomposition into CO₂, NH₃, and cyclohexene derivatives .

Key Structural and Mechanistic Insights

Scientific Research Applications

Chemical Structure and Synthesis

N'-Cyclohexylidene-2-hydroxybenzohydrazide has the molecular formula . The compound is synthesized through a condensation reaction between cyclohexanone and 2-hydroxybenzohydrazide, typically using an acid catalyst under reflux conditions . The synthesis can be optimized for industrial applications by employing large-scale purification techniques such as distillation or chromatography .

Medicinal Chemistry

N'-Cyclohexylidene-2-hydroxybenzohydrazide exhibits significant potential as a therapeutic agent. Research indicates that derivatives of 2-hydroxybenzohydrazide, including this compound, demonstrate antibacterial and antifungal properties . The mechanism of action involves interactions with molecular targets such as enzymes, leading to inhibition or modulation of their activity .

Case Study: Antibacterial Activity

A study evaluating the antibacterial properties of related compounds showed that derivatives like N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide exhibited effective activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of 120 ppm . This suggests that N'-cyclohexylidene-2-hydroxybenzohydrazide may similarly possess promising antibacterial effects.

Material Science

The compound's unique structural features make it a candidate for developing specialty chemicals and materials. Its reactivity can be harnessed in creating new polymers or coatings that require specific chemical properties .

Biological Studies

N'-Cyclohexylidene-2-hydroxybenzohydrazide has been investigated for its antioxidant properties. Research indicates that hydrazone derivatives can exhibit significant antioxidant activity, which is crucial for developing new therapeutic agents targeting oxidative stress-related diseases .

Data Table: Biological Activities of Derivatives

| Compound Name | Antibacterial Activity (MIC) | Antioxidant Activity |

|---|---|---|

| N'-Cyclohexylidene-2-hydroxybenzohydrazide | TBD | TBD |

| N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide | 120 ppm | Moderate |

| N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide | 1000 ppm | Low |

Mechanism of Action

The mechanism of action of N’-cyclohexylidene-2-hydroxybenzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Comparative Analysis with Similar Hydrazones

Substituent Effects on Physicochemical Properties

Hydrazones are highly tunable via substitution on either the aldehyde or hydrazide component. Below is a comparative analysis of key analogs:

Key Observations:

- Electronic Effects: Methoxy (OCH₃) and halogen (Cl, Br) substituents alter electron density.

- Steric and Conformational Features : The pentadecyl chain in drastically increases hydrophobicity, making the compound less water-soluble compared to the cyclohexylidene analog.

- Aromatic Systems : Naphthyl groups () extend conjugation, which may enhance UV absorption or fluorescence properties relative to simpler benzoyl systems.

Structural and Spectral Comparisons

- IR Spectroscopy: N-H stretches (~3200–3410 cm⁻¹) and C=N imine vibrations (~1560–1620 cm⁻¹) are common across hydrazones (). Phenolic -OH peaks (~3200 cm⁻¹) are observed in both the target compound and analogs like .

- NMR Data :

- The cyclohexylidene protons in resonate as multiplet signals (δ 1.2–2.0 ppm), whereas aromatic protons in benzothiophene derivatives () appear downfield (δ 7.0–8.5 ppm).

Biological Activity

N'-Cyclohexylidene-2-hydroxybenzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.

Synthesis

The synthesis of N'-cyclohexylidene-2-hydroxybenzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and cyclohexanone. This process can be enhanced through microwave irradiation, which has been shown to increase yield and reduce reaction time. The typical yields for such reactions range from 68% to 81% depending on the specific conditions employed during synthesis .

Antimicrobial Properties

N'-Cyclohexylidene-2-hydroxybenzohydrazide has demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli. Preliminary studies have shown that derivatives of 2-hydroxybenzohydrazide exhibit a range of Minimum Inhibitory Concentration (MIC) values against E. coli, with some derivatives achieving MIC values as low as 120 ppm .

Table 1: Antibacterial Activity of N'-Cyclohexylidene-2-hydroxybenzohydrazide Derivatives

| Compound Name | MIC (ppm) |

|---|---|

| N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide | 120 |

| N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide | 1000 |

| N'-Cyclohexylidene-2-hydroxybenzohydrazide | >1000 |

The presence of hydroxyl and methoxy groups in the benzene ring enhances the antibacterial properties, likely due to their ability to form hydrogen bonds with bacterial proteins, disrupting their function .

The mechanism by which N'-cyclohexylidene-2-hydroxybenzohydrazide exerts its antibacterial effects is primarily through the inhibition of bacterial protein synthesis and cell wall biosynthesis. The compound is believed to interact with bacterial ribosomal subunits, thereby inhibiting protein synthesis—a common target for many antibiotics . Additionally, it may interfere with the structural integrity of the bacterial cell wall, leading to cell lysis.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

- Study on Antimicrobial Activity : A study evaluated the antibacterial effect of several derivatives against E. coli and found that N'-cyclohexylidene-2-hydroxybenzohydrazide exhibited moderate activity compared to other tested compounds. The study utilized standard agar diffusion methods to assess efficacy .

- Docking Studies : Molecular docking studies indicated that the compound binds effectively to target receptors involved in bacterial metabolism, suggesting a stable interaction that could enhance its antibacterial potency .

- Comparative Analysis : Research comparing various hydrazone derivatives showed that those containing electron-withdrawing groups displayed superior antimicrobial properties, reinforcing the importance of molecular structure in determining biological activity .

Q & A

What is the standard synthetic methodology for preparing N'-cyclohexylidene-2-hydroxybenzohydrazide, and how can reaction conditions influence yield?

Answer:

The compound is typically synthesized via a condensation reaction between 2-hydroxybenzohydrazide derivatives and cyclohexanone. A reflux in absolute ethanol (20 mL) for 5–6 hours under a water bath is standard, followed by precipitation with distilled water and recrystallization from ethanol . Key factors affecting yield include:

- Molar ratio : Stoichiometric equivalence (1:1) of reactants ensures minimal side products.

- Solvent polarity : Ethanol’s moderate polarity balances solubility and reaction kinetics.

- Reaction time : Prolonged reflux (>6 hours) may degrade thermally sensitive intermediates.

Which spectroscopic and analytical techniques are essential for characterizing N'-cyclohexylidene-2-hydroxybenzohydrazide?

Answer:

A multi-technique approach is required:

- Elemental analysis : Validates stoichiometry (C, H, N) using instruments like the Perkin-Elmer 240 analyzer .

- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~3200 cm⁻¹) via KBr pellet methods .

- UV-Vis spectroscopy : Detects π→π* and n→π* transitions in the 200–400 nm range, correlating with conjugation in the hydrazone backbone .

How can crystallographic data resolve structural ambiguities in N'-cyclohexylidene-2-hydroxybenzohydrazide derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement via SHELXL (integrated into SHELX systems) handles hydrogen bonding and disorder . For example:

- CCDC deposition : Structures are archived in the Cambridge Crystallographic Data Centre (e.g., CCDC-1477846) .

- Twinning analysis : SHELXL’s TWIN/BASF commands address twinned crystals, common in flexible hydrazide frameworks .

What mechanisms underlie the thermosalient (jumping) behavior observed in structurally related hydrazide compounds?

Answer:

Thermosalient effects arise from reversible phase transitions driven by anisotropic thermal expansion. In N'-alkylidene benzohydrazides, molecular zig-zag assemblies exhibit spring-like behavior along specific crystallographic axes. For example:

- Negative compressibility : Observed in N′-2-propylidene-4-hydroxybenzohydrazide (αc = 360 × 10⁻⁶ K⁻¹), linked to elastic lattice dynamics .

- DFT calculations : First-principles models predict strain distribution and hydrogen-bond reorientation during transitions .

How are antibacterial activities of N'-cyclohexylidene-2-hydroxybenzohydrazide derivatives evaluated methodologically?

Answer:

- MIC assays : Minimum Inhibitory Concentration tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a control .

- Structure-activity relationships (SAR) : Electron-withdrawing substituents (e.g., Cl, Br) enhance activity by increasing membrane permeability .

How should researchers address contradictions between spectroscopic and crystallographic data?

Answer:

- Cross-validation : Compare IR/Raman spectra with computed vibrational modes (e.g., using Gaussian software) to confirm molecular conformations .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O) to explain discrepancies between solid-state (SCXRD) and solution-phase (NMR) structures .

What role do electronic structure calculations play in understanding thermal expansion properties?

Answer:

First-principles DFT calculations (e.g., VASP or Quantum ESPRESSO) model lattice dynamics and phonon dispersion. For N′-alkylidene hydrazides, these reveal:

- Anisotropic thermal expansion : Driven by weak van der Waals interactions along specific axes .

- Elastic tensor analysis : Predicts mechanical stability during phase transitions .

Why is ethanol preferred over other solvents in synthesizing N'-cyclohexylidene-2-hydroxybenzohydrazide?

Answer:

- Solubility : Ethanol dissolves both hydrazide and carbonyl reactants without side reactions.

- Polar aprotic alternatives : DMF or DMSO may induce keto-enol tautomerism, complicating product isolation .

How do substituents on the benzohydrazide core influence bioactivity and crystallinity?

Answer:

- Methoxy groups : Improve crystallinity by forming C–H···O hydrogen bonds .

- Halogens (Cl, Br) : Enhance antibacterial activity but may reduce solubility, requiring co-solvents in bioassays .

What experimental strategies elucidate reversible phase transitions in hydrazide crystals?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.